1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone
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Overview
Description
1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone is a heterocyclic compound that features a unique fusion of pyrazole and benzimidazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone typically involves the condensation of 2,4-dimethylpyrazolo[1,5-a]benzimidazole with morpholine and an appropriate acylating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or pyridine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone involves its interaction with various molecular targets and pathways. For instance, its coordination with metal ions can enhance its biological activity by mimicking the activity of metalloenzymes such as superoxide dismutase (SOD), which plays a crucial role in the antioxidant defense system . The compound’s cytotoxic effects may be attributed to its ability to interfere with cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrazolo[1,5-a]benzimidazole: A precursor in the synthesis of the target compound, known for its biological activities.
4H-1,2,4-Triazolo[1,5-a]benzimidazole: Exhibits similar pharmacological properties and is used in the synthesis of coordination complexes.
3-Methyl-1,2,4-Triazolo[1,5-a]benzimidazole: Another related compound with potential biological applications.
Uniqueness
1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone stands out due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the fusion of pyrazole and benzimidazole rings provides a unique scaffold for further functionalization and exploration of its biological activities .
Properties
IUPAC Name |
1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-16(15(22)11-20-7-9-23-10-8-20)17-19(2)13-5-3-4-6-14(13)21(17)18-12/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIDUUOXXMZNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)CN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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